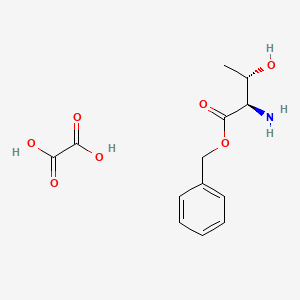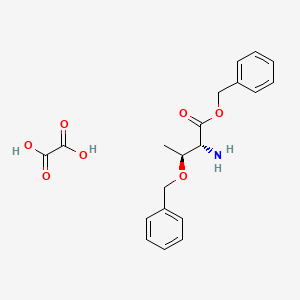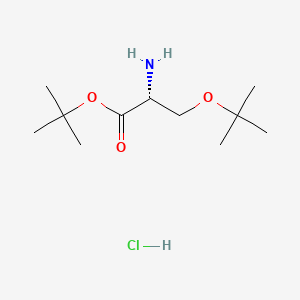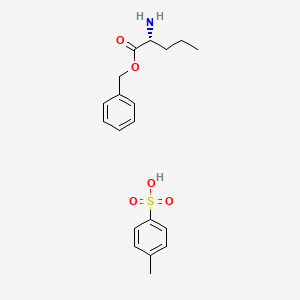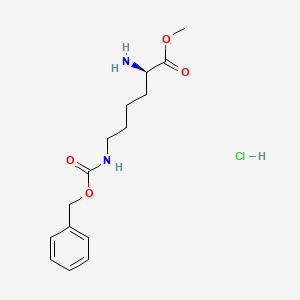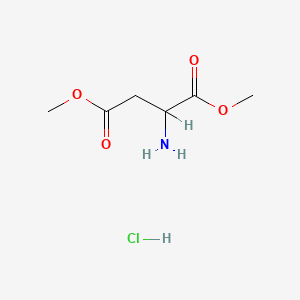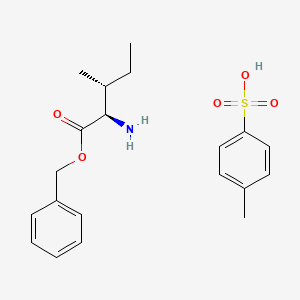
H-Ala-afc trifluoroacetate salt
Descripción general
Descripción
Aplicaciones Científicas De Investigación
H-Ala-afc trifluoroacetate salt is widely used in scientific research due to its unique properties . Some of its applications include:
Mecanismo De Acción
Target of Action
H-Ala-afc trifluoroacetate salt is a complex compound with multiple potential targets. The primary target of this compound is the liver, where it can induce mild liver hypertrophy . It’s also suggested that trifluoroacetate (TFA), a component of the compound, is a weak peroxisome proliferator in rats .
Mode of Action
It’s known that tfa, a component of the compound, can induce acute toxicity, although its potential to do so is very low . It’s also suggested that TFA interacts with its targets in the liver, leading to mild liver hypertrophy .
Biochemical Pathways
It’s suggested that tfa, a component of the compound, can affect the liver’s biochemical pathways, leading to mild liver hypertrophy .
Pharmacokinetics
It’s known that tfa, a component of the compound, is highly water-soluble and present in water bodies at low concentrations . This suggests that the compound may have good bioavailability.
Result of Action
It’s suggested that tfa, a component of the compound, can induce mild liver hypertrophy .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, TFA, a component of the compound, has been detected in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . This suggests that the compound’s action can be influenced by environmental factors such as the pH levels of environmental media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-afc trifluoroacetate salt typically involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is also used during reversed-phase high-performance liquid chromatography purification of peptides . The compound is synthesized by reacting alanine with 7-amino-4-trifluoromethylcoumarin (afc) in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and purification systems . The process includes solid-phase peptide synthesis, where the peptide is anchored to a resin and sequentially built by adding protected amino acids . The final product is then cleaved from the resin using trifluoroacetic acid and purified using high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-afc trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparación Con Compuestos Similares
H-Ala-afc trifluoroacetate salt can be compared with other similar compounds, such as:
H-Ala-AMC trifluoroacetate salt: Similar in structure but with different fluorescent properties.
H-Ala-pNA trifluoroacetate salt: Another peptide substrate with distinct chromogenic properties.
The uniqueness of this compound lies in its specific fluorescent properties, making it particularly useful in fluorescence-based assays .
Propiedades
IUPAC Name |
2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSUKMEFPGXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



